molecular formula C7H3Br3O B15199359 3,4,5-Tribromobenzaldehyde

3,4,5-Tribromobenzaldehyde

Cat. No.: B15199359
M. Wt: 342.81 g/mol
InChI Key: ZKBIVFBQNXBSHB-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a trisubstituted benzaldehyde where three bromine atoms are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromobenzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method is the bromination of 3,4,5-trimethoxybenzaldehyde followed by demethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,5-Tribromobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3,4,5-Tribromobenzaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. Its molecular targets and pathways are primarily related to its ability to form covalent bonds with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Tribromobenzaldehyde is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methoxy, and fluoro analogs. The bromine atoms enhance its electrophilic nature, making it more reactive in substitution and addition reactions .

Properties

Molecular Formula

C7H3Br3O

Molecular Weight

342.81 g/mol

IUPAC Name

3,4,5-tribromobenzaldehyde

InChI

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

ZKBIVFBQNXBSHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C=O

Origin of Product

United States

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